(1-phenyl-1H-imidazol-2-yl)methanamine dihydrochloride
Description
The exact mass of the compound (1-phenyl-1H-imidazol-2-yl)methanamine dihydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (1-phenyl-1H-imidazol-2-yl)methanamine dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-phenyl-1H-imidazol-2-yl)methanamine dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1-phenylimidazol-2-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3.2ClH/c11-8-10-12-6-7-13(10)9-4-2-1-3-5-9;;/h1-7H,8,11H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZILNUBQOILCSX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CN=C2CN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1795396-57-4 | |
| Record name | (1-phenyl-1H-imidazol-2-yl)methanamine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
(1-phenyl-1H-imidazol-2-yl)methanamine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.
The compound has the following chemical characteristics:
- Molecular Formula : C9H12Cl2N4
- CAS Number : 1795396-57-4
- IUPAC Name : (1-phenyl-1H-imidazol-2-yl)methanamine dihydrochloride
Antimicrobial Properties
Research indicates that (1-phenyl-1H-imidazol-2-yl)methanamine dihydrochloride exhibits notable antimicrobial activity . In a study evaluating various imidazole derivatives, this compound demonstrated effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other gram-positive bacteria. The minimum inhibitory concentration (MIC) values were recorded as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| MRSA | 0.25 |
| E. coli | 0.5 |
| S. pneumoniae | 0.125 |
These results suggest that the compound could serve as a lead for developing new antibacterial agents .
Antiviral Activity
In addition to its antibacterial properties, (1-phenyl-1H-imidazol-2-yl)methanamine dihydrochloride has been investigated for its antiviral potential . A study focusing on HIV inhibitors found that certain imidazole derivatives exhibited significant inhibition of HIV integrase activity, with some compounds achieving over 50% inhibition at low concentrations. This suggests a promising avenue for further research into antiviral applications .
The biological activity of (1-phenyl-1H-imidazol-2-yl)methanamine dihydrochloride is attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
- Cellular Interaction : It has been shown to modulate signal transduction pathways, potentially leading to apoptosis in cancer cells .
- Reactive Oxygen Species (ROS) Production : Similar compounds have been reported to induce ROS production, leading to oxidative stress and subsequent cellular damage in pathogens .
Case Studies
Several studies have highlighted the efficacy of (1-phenyl-1H-imidazol-2-yl)methanamine dihydrochloride in various biological contexts:
- Antibacterial Study : A recent study evaluated the compound's efficacy against multidrug-resistant bacterial strains. The results indicated a significant reduction in bacterial viability, supporting its potential as an alternative treatment option .
- Antiviral Evaluation : In vitro assays revealed that the compound effectively disrupted HIV replication cycles, showcasing its potential as an antiviral agent targeting viral integrase .
- Cytotoxicity Assessment : A cytotoxicity assay conducted on human cell lines indicated that while the compound showed antimicrobial activity, it maintained a favorable safety profile with low cytotoxic effects at therapeutic doses .
Scientific Research Applications
Antimicrobial Properties
Research indicates that (1-phenyl-1H-imidazol-2-yl)methanamine dihydrochloride exhibits notable antimicrobial activity . In studies evaluating various imidazole derivatives, this compound demonstrated effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| MRSA | 0.25 |
| E. coli | 0.5 |
| S. pneumoniae | 0.125 |
These results suggest its potential as a lead compound for developing new antibacterial agents capable of combating multidrug-resistant infections.
Antiviral Activity
The compound has also been investigated for its antiviral potential , particularly against HIV. Studies have shown that certain imidazole derivatives can significantly inhibit HIV integrase activity, with some achieving over 50% inhibition at low concentrations. This highlights promising avenues for further research into antiviral applications.
Antibacterial Study
A recent study evaluated the efficacy of (1-phenyl-1H-imidazol-2-yl)methanamine dihydrochloride against multidrug-resistant bacterial strains. The results indicated a significant reduction in bacterial viability, supporting its potential as an alternative treatment option for resistant infections.
Antiviral Evaluation
In vitro assays demonstrated that the compound effectively disrupted HIV replication cycles, showcasing its potential as an antiviral agent targeting viral integrase. This suggests that further exploration into its mechanism could yield valuable insights into HIV treatment strategies.
Cytotoxicity Assessment
Cytotoxicity assays conducted on human cell lines indicated that while the compound showed antimicrobial activity, it maintained a favorable safety profile with low cytotoxic effects at therapeutic doses. This is crucial for its development as a therapeutic agent.
Summary Table of Applications
| Application Type | Specific Activity | References |
|---|---|---|
| Antimicrobial | Effective against MRSA, E. coli | |
| Antiviral | Inhibition of HIV integrase | |
| Enzyme Inhibition | Targets enzymes involved in cell wall synthesis | |
| Cytotoxicity | Low toxicity in human cell lines |
Q & A
Q. What are the optimal reaction conditions for synthesizing (1-phenyl-1H-imidazol-2-yl)methanamine dihydrochloride?
Methodological Answer: Synthesis typically involves cyclization reactions of precursors like substituted aryl compounds with diamines. A common approach includes:
- Refluxing a mixture of substituted phenyl derivatives (e.g., 1-phenyl-1H-imidazole) with ammonia or o-phenylenediamine analogs in a water bath for 5–8 hours .
- Alkaline workup : After cooling, adding 10% NaOH to neutralize acidic byproducts, followed by filtration and recrystallization using ice-cold water or boiling water with activated charcoal .
- Monitoring : Thin-layer chromatography (TLC) with chloroform:methanol (6:1 v/v) to track reaction progress .
- Catalysts : Nickel-based catalysts may enhance cyclization efficiency under mild conditions .
Q. What safety protocols are critical when handling this compound in the lab?
Methodological Answer:
- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles are mandatory. For prolonged exposure, use full-face respirators .
- Storage : Keep in sealed glass containers at 2–8°C, away from heat, light, and oxidizers (e.g., peroxides) to prevent decomposition into toxic gases (e.g., HCl, NOx) .
- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste .
Q. Which analytical techniques are most effective for characterizing this compound?
Methodological Answer:
- Spectroscopy :
- Chromatography :
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., m/z 253.73 for the free base) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer:
- Systematic Solubility Profiling : Test in solvents (e.g., DMSO, ethanol, water) under controlled temperatures (20–40°C) using gravimetric or UV-Vis quantification.
- pH-Dependent Solubility : Adjust pH (2–12) to identify salt forms or zwitterionic behavior. Note that dihydrochloride salts often exhibit higher aqueous solubility at acidic pH .
- Crystallography : X-ray diffraction to correlate crystal packing with solubility trends .
Q. What strategies improve yield in multi-step syntheses involving this compound?
Methodological Answer:
- Intermediate Purification : Use flash chromatography (silica gel, ethyl acetate/hexane gradients) after each step to remove byproducts.
- Catalytic Optimization : Screen transition-metal catalysts (e.g., Pd/C, Ni) for selective hydrogenation of nitro or carbonyl intermediates .
- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 30 minutes vs. 5 hours for cyclization) while maintaining >80% yield .
Q. How can in silico modeling predict biological targets of this compound?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to screen against kinase or GPCR targets (e.g., EGFR, LOXL2) based on imidazole’s affinity for metal ions in active sites .
- ADMET Prediction : SwissADME to assess blood-brain barrier penetration (logBB >0.3) and CYP450 inhibition risks .
- QSAR Modeling : Train models on imidazole derivatives with known IC50 values to predict anticancer or antimicrobial activity .
Q. What degradation pathways occur under accelerated stability testing?
Methodological Answer:
- Forced Degradation Studies :
- Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours. Monitor via HPLC for cleavage of the imidazole ring or loss of amine groups.
- Oxidative Stress : 3% H2O2 at 40°C; expect sulfoxide or N-oxide byproducts .
- Photolysis : Expose to UV light (254 nm) for 48 hours; detect radical-mediated decomposition using ESR spectroscopy .
Q. How can researchers identify novel biological targets for this compound in fibrosis or cancer?
Methodological Answer:
- Transcriptomics : RNA-seq of treated fibroblasts/cancer cells to identify downregulated pathways (e.g., TGF-β, LOXL2) .
- Chemical Proteomics : Use clickable probes (e.g., alkyne-tagged analogs) to pull down binding proteins from lysates, followed by LC-MS/MS identification .
- Phenotypic Screening : Test in 3D tumor spheroids or collagen contraction assays to assess antifibrotic/anti-invasive effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
